Product packaging for 5-Cyclohexylpyrrolidin-2-one(Cat. No.:CAS No. 926622-88-0)

5-Cyclohexylpyrrolidin-2-one

Cat. No.: B3168265
CAS No.: 926622-88-0
M. Wt: 167.25 g/mol
InChI Key: RKTJTNMGURCVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylpyrrolidin-2-one, more commonly known as N-Cyclohexyl-2-pyrrolidone (CHP), is a high-boiling, polar aprotic solvent with significant value in industrial and materials science research . This colorless to yellow liquid possesses a low vapor pressure and is nearly odorless, making it a versatile compound for specialized applications . Its primary research and industrial applications leverage its powerful solvating properties. It serves as a key component in photoresist strippers and as a chemical polishing agent for copper in printed circuit board fabrication within the electronics industry . Furthermore, it is employed as a dye carrier for synthetic fibers like aramid fabrics in the textile industry . Researchers also investigate its use in the synthesis of more complex chemical entities and as a solvent in the development of high-performance coatings, adhesives, and pharmaceutical intermediates . The compound is characterized by a melting point of 12°C, a boiling point of 284°C, and a density of 1.007 g/cm³ . It has low solubility in water but is miscible with many organic solvents . Please note that this chemical is toxic, a severe skin and eye irritant, and should be handled with appropriate safety precautions . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B3168265 5-Cyclohexylpyrrolidin-2-one CAS No. 926622-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTJTNMGURCVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 5 Cyclohexylpyrrolidin 2 One

Reactivity Profile of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, exhibits a characteristic set of reactions primarily centered around the amide bond, the adjacent methylene (B1212753) groups, and the nitrogen atom.

The amide bond within the lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening. For instance, hydrolysis in the presence of a strong acid or base results in the formation of the corresponding γ-amino acid, 4-amino-4-cyclohexylbutanoic acid. This reactivity is a general feature of lactams. researchgate.netresearchgate.net

The nitrogen atom of the pyrrolidinone ring can be readily functionalized. N-alkylation and N-acylation reactions are common transformations. For example, 1-cyclohexylpyrrolidin-2-one can undergo Vilsmeier-type reactions with indoles in the presence of phosphorus oxychloride, leading to the formation of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole derivatives. pcbiochemres.com This highlights the nucleophilic character of the lactam nitrogen after activation of the carbonyl group.

The carbonyl group itself can undergo reduction. Catalytic hydrogenation, for instance, can reduce the amide carbonyl to a methylene group, yielding the corresponding pyrrolidine (B122466). The choice of reducing agent and reaction conditions is crucial to achieve selective reduction without affecting other functional groups. researchgate.net

The α- and β-positions to the carbonyl group also represent sites for potential functionalization, often through enolate chemistry. However, these reactions are less common for unsubstituted pyrrolidinones without activating groups.

Table 1: General Reactivity of the Pyrrolidinone Ring

Reaction TypeReagents/ConditionsProduct Type
Ring-Opening (Hydrolysis)Strong acid or base (e.g., HCl, NaOH)γ-Amino acid
N-AlkylationAlkyl halides, baseN-Alkyl pyrrolidinone
N-AcylationAcyl chlorides, acid anhydrideN-Acyl pyrrolidinone
Carbonyl ReductionCatalytic hydrogenation (e.g., H₂/catalyst)Pyrrolidine
Vilsmeier-type ReactionIndole, POCl₃3-(Pyrrolidin-2-ylidene)-3H-indole

Functionalization Strategies at the Cyclohexyl Moiety of Pyrrolidinone Structures

Direct functionalization of the saturated cyclohexyl ring in 5-Cyclohexylpyrrolidin-2-one presents a greater challenge than modifying the pyrrolidinone core due to the inert nature of C-H bonds. However, advances in catalysis have provided several strategies to achieve this.

Radical C-H Functionalization: Free radical-mediated reactions offer a powerful tool for introducing functionality onto unactivated C(sp³)–H bonds. nih.gov These reactions typically involve a radical initiation step to generate a cyclohexyl radical, which can then be trapped by various reagents. For example, allylic oxidation can introduce a double bond into the cyclohexyl ring, which can then be further functionalized. nih.gov The selectivity of these reactions (i.e., which C-H bond is functionalized) can be influenced by the directing effects of the pyrrolidinone ring or by the inherent reactivity of tertiary versus secondary C-H bonds.

Catalytic C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a highly effective strategy for the selective functionalization of alkanes. mdpi.comacs.org Catalysts based on metals like palladium, rhodium, and iron can facilitate the insertion of carbenes or other reactive species into the C-H bonds of the cyclohexyl ring. mdpi.comacs.org For instance, iron-catalyzed carbene-transfer reactions have been shown to functionalize cyclohexane (B81311) with good yields. mdpi.com While not specifically demonstrated on this compound, these methods are, in principle, applicable. The regioselectivity of such reactions can often be controlled by directing groups, although the pyrrolidinone ring itself is not a classical strong directing group for this purpose.

Oxidative Reactions: Oxidative processes can also be employed to functionalize the cyclohexyl ring. These reactions may lead to the introduction of hydroxyl or keto groups, or even to the aromatization of the ring under harsh conditions.

Table 2: Potential Functionalization Reactions of the Cyclohexyl Moiety

Reaction TypeCatalyst/Reagent ExamplePotential Product
Radical HalogenationN-Bromosuccinimide (NBS), light5-(Bromocyclohexyl)pyrrolidin-2-one
C-H Carbene InsertionRh₂(OAc)₄, diazo compound5-(Functionalized cyclohexyl)pyrrolidin-2-one
Allylic OxidationCopper(I) bromide, TBPB5-(Cyclohexenyl)pyrrolidin-2-one
HydroxylationOxidizing agents5-(Hydroxycyclohexyl)pyrrolidin-2-one

Exploration of Derivatization Reactions for this compound Analogues

The synthesis of derivatives of this compound and its analogues is crucial for exploring their chemical space and potential applications. Several derivatization strategies have been reported for related pyrrolidinone structures.

One notable example is the synthesis of chalcone (B49325) analogues derived from 1-cyclohexylpyrrolidin-2-one. These syntheses typically involve the condensation of the pyrrolidinone with a substituted benzaldehyde, showcasing the reactivity of the α-methylene group under specific conditions.

Furthermore, the synthesis of novel heterocyclic systems incorporating the pyrrolidinone scaffold has been explored. For instance, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid can be reacted with 2-aminophenol (B121084) to yield 4-(benzo[d]oxazol-2-yl)-1-cyclohexylpyrrolidin-2-one. arabjchem.org This demonstrates the utility of functionalized pyrrolidinones as building blocks for more complex molecules.

Multicomponent reactions, such as the Ugi reaction, followed by intramolecular cyclization, provide an efficient pathway to highly substituted pyrrolidin-2-ones. researchgate.net Starting from an appropriate amine, isocyanide, aldehyde, and carboxylic acid, a diverse range of functionalized pyrrolidinones can be accessed, including those with a cyclohexyl substituent on the nitrogen.

Table 3: Examples of Derivatization of Pyrrolidinone Analogues

Starting MaterialReactionProduct
1-Cyclohexylpyrrolidin-2-oneCondensation with substituted benzaldehydeChalcone analogue of 1-cyclohexylpyrrolidin-2-one
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acidReaction with 2-aminophenol4-(Benzo[d]oxazol-2-yl)-1-cyclohexylpyrrolidin-2-one arabjchem.org
Cyclohexylamine, isocyanide, aldehyde, carboxylic acidUgi four-component reactionHighly substituted N-cyclohexylpyrrolidin-2-one

Spectroscopic and Structural Elucidation Methodologies Applied to 5 Cyclohexylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 5-Cyclohexylpyrrolidin-2-one molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. The signal's multiplicity (e.g., singlet, doublet, triplet, multiplet) reveals the number of adjacent protons, and the coupling constant (J), measured in Hertz (Hz), gives information about the dihedral angle between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the proton attached to the nitrogen (N-H) of the lactam ring appears as a broad singlet, often in the range of 5.5-8.0 ppm, with a specific reported value around 5.77 ppm. semanticscholar.org The proton at the C5 position, being adjacent to both the nitrogen and the cyclohexyl group, gives a characteristic signal. The protons of the pyrrolidinone ring at the C3 and C4 positions typically appear as multiplets in the upfield region. The protons of the cyclohexyl group produce a series of complex, overlapping multiplets further upfield, generally between 1.0 and 2.0 ppm. purdue.educhemicalbook.com

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
N-H 5.5 - 8.0 broad singlet
H-5 (CH-N) 3.5 - 4.0 multiplet
H-3, H-4 (CH₂) 1.8 - 2.6 multiplet

Note: Data is compiled from typical values for γ-lactams and substituted pyrrolidinones. Actual values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The most downfield signal in the spectrum of this compound corresponds to the carbonyl carbon (C=O) of the lactam, typically appearing around 175-180 ppm. rsc.org The C5 carbon, bonded to the nitrogen and the cyclohexyl group, resonates at approximately 55-65 ppm. The C3 and C4 methylene (B1212753) carbons of the pyrrolidinone ring are found further upfield. The carbons of the cyclohexyl ring appear as a set of signals in the aliphatic region (25-45 ppm). iucr.orgnih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C2) 175 - 180
C5 55 - 65
C3, C4 25 - 35
C1' (Cyclohexyl CH) 40 - 45

Note: These are representative values based on analogous structures. semanticscholar.orgrsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure and stereochemistry.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is crucial for confirming the attachment of the cyclohexyl ring to the C5 position of the pyrrolidinone. Correlations would be observed between the proton on C1' of the cyclohexyl ring and the C4 and C5 carbons of the lactam ring. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like NOESY) detect through-space interactions between protons that are in close proximity, which is invaluable for determining the relative stereochemistry. mdpi.com For this compound, an NOE between the proton at C5 and the axial or equatorial protons on the adjacent C1' of the cyclohexyl ring can help establish the preferred conformation and the cis/trans relationship of the substituent. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key diagnostic absorptions are the stretching vibrations of the amide functional group. ejmanager.comresearchgate.net

A strong, sharp absorption band for the carbonyl (C=O) group of the five-membered lactam ring is expected in the range of 1680-1715 cm⁻¹. semanticscholar.orgpg.edu.pl Another characteristic band is the N-H stretching vibration, which typically appears as a broad peak between 3100 and 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH groups of the cyclohexyl and pyrrolidinone rings are observed in the 2850-3000 cm⁻¹ region. pcbiochemres.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Frequency (cm⁻¹) Intensity
N-H Stretch Amide 3100 - 3300 Medium, Broad
C-H Stretch Aliphatic 2850 - 3000 Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental composition. mdpi.comacs.org

For this compound, the molecular formula is C₁₀H₁₇NO. The calculated monoisotopic (exact) mass for the protonated molecule, [M+H]⁺, is 168.1383 g/mol . An HRMS analysis, often using electrospray ionization (ESI), would be expected to yield a measured m/z value that matches the calculated value to within a very small margin of error (e.g., ± 5 ppm), thereby unequivocally confirming the molecular formula. semanticscholar.orgrsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

When a compound can be obtained as a suitable single crystal, X-ray diffraction analysis provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice. bohrium.com

For this compound, an X-ray crystal structure would provide an unambiguous confirmation of its covalent framework, including precise bond lengths and angles. researchgate.net Crucially, it would resolve any stereochemical questions, such as the relative orientation (cis or trans) of the cyclohexyl group with respect to other parts of the molecule. researchgate.net While the specific crystal structure for this compound is not widely reported, analysis of related structures, such as metal complexes of 1-cyclohexylpyrrolidin-2-one, demonstrates the power of this technique to define the conformation of both the pyrrolidinone and cyclohexyl rings. iucr.orgnih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Cyclohexylpyrrolidin-2-one
(RS)-5-Cyclohexylpyrrolidin-2-one
5-(Diethyl)pyrrolidin-2-one

Computational and Theoretical Investigations of 5 Cyclohexylpyrrolidin 2 One and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Stability of Pyrrolidinones

Research on the parent molecule, 2-pyrrolidone, and its derivatives reveals key electronic features. DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, have been employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability. arabjchem.org

For instance, studies on various substituted pyrrolidinones have quantified these electronic properties. The introduction of different functional groups to the pyrrolidinone scaffold significantly influences the electronic structure. arabjchem.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov In pyrrolidinones, the carbonyl oxygen is typically the most electron-rich site, making it a primary center for electrophilic attack and hydrogen bonding. acs.org

The stability of lactams, including pyrrolidinones, is also a subject of DFT investigations. Studies comparing the stability of complexes between lactams and other molecules, such as methanol, show that unsubstituted lactams can form highly stable hydrogen-bonded complexes. acs.org The stability is influenced by both conventional (e.g., N-H···O) and unconventional (e.g., C-H···O) hydrogen bonds, the existence of which can be ratified through topological analysis of the electron density, such as using the Quantum Theory of Atoms in Molecules (QTAIM). acs.orgnih.gov While specific DFT data for 5-cyclohexylpyrrolidin-2-one is not extensively published, the principles derived from studies on analogous compounds suggest that the bulky, electron-donating cyclohexyl group at the C5 position would influence the electron density and steric accessibility of the lactam ring, thereby modulating its stability and reactivity.

Table 1: Calculated Electronic Properties of Substituted Pyrrolidinone Derivatives using DFT (B3LYP/6-31G*) arabjchem.org
CompoundTotal Energy (a.u.)EHOMO (a.u.)ELUMO (a.u.)Energy Gap (ΔE) (a.u.)
1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP)-980.99-0.2310.0380.269
[2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP)-1226.24-0.2580.0270.285
{[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA)-1130.12-0.2440.0240.268

Molecular Modeling Approaches for Conformational Analysis of this compound

The three-dimensional structure and conformational preferences of pyrrolidinone rings are crucial for their chemical behavior and interactions. Molecular modeling, combining techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and electronic structure calculations, is the primary tool for these investigations. acs.org

The five-membered pyrrolidinone ring is not planar and typically adopts a non-planar conformation to relieve ring strain. Conformational analyses of substituted N-methyl-2-pyrrolidinones have shown that the ring exists in an equilibrium between two primary conformations: an envelope and a twisted form. acs.orgacs.org In the envelope conformation, one atom is out of the plane formed by the other four. Substituents on the ring can occupy two distinct positions: pseudo-axial and pseudo-equatorial. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance, electronic effects, and hyperconjugative interactions. acs.org

For 3-substituted pyrrolidinones, calculations have indicated that the pseudo-axial conformer can be the most stable in a vacuum, with the preference increasing with the size of the substituent. acs.orgresearchgate.net This stability is often explained by hyperconjugative interactions, which can be analyzed using Natural Bond Orbital (NBO) analysis. acs.org

In the case of this compound, the large and sterically demanding cyclohexyl group at the C5 position is expected to dominate the conformational equilibrium. To minimize steric clashes with the rest of the pyrrolidinone ring, particularly the carbonyl group, the cyclohexyl substituent would strongly prefer to occupy the pseudo-equatorial position. The pyrrolidine (B122466) ring itself will adopt the envelope or twist conformation that best accommodates this arrangement. Quantum mechanics calculations on related N-alkyl substituted pyrrolidines have highlighted differences in the preferred envelope conformations depending on the protonation state and solvent environment, indicating the sensitivity of the ring's geometry to its chemical surroundings. rsc.org While specific modeling studies on this compound are limited, the principles established for other substituted pyrrolidinones provide a robust framework for predicting its most stable conformation.

Table 2: General Principles of Conformational Stability in Substituted Pyrrolidinones acs.orgacs.orgresearchgate.net
Conformation TypeSubstituent PositionKey Stabilizing/Destabilizing FactorsFavored by
EnvelopePseudo-axialHyperconjugative interactions, reduced torsional strainSmaller substituents, specific electronic effects
EnvelopePseudo-equatorialMinimization of steric hindrance (gauche interactions)Bulky substituents (like cyclohexyl)
Twist-Alternative conformation to relieve ring strainCan be an intermediate in pseudo-rotation between envelope forms

Theoretical Analysis of Reaction Mechanisms in Pyrrolidinone Synthesis and Transformation

Computational chemistry, particularly DFT, plays a vital role in elucidating the complex mechanisms of chemical reactions involving pyrrolidinones. By mapping the potential energy surface (PES) of a reaction, theoretical analyses can identify intermediates, transition states (TS), and determine the most favorable kinetic and thermodynamic pathways. taylorfrancis.combeilstein-journals.org

The synthesis of the pyrrolidinone ring can be achieved through various routes, and computational studies have provided detailed mechanistic insights. One common method is the [3+2] cycloaddition reaction. DFT studies on the reaction of azomethine ylides with alkenes have shown that the reaction proceeds via an asynchronous one-step mechanism, where the new bonds are formed at slightly different rates. acs.org The regio- and stereoselectivity of these cycloadditions are controlled by a balance between the interaction energies and asynchronicity of the transition structures. acs.orgnih.gov

Transformations of the pyrrolidinone ring have also been investigated. For example, the reaction of N-methyl-2-pyrrolidinone with carbon disulfide was studied using DFT, revealing two parallel pathways with distinct transition states and intermediates. researchgate.net Such studies are crucial for understanding and optimizing reaction conditions. In the Staudinger reaction to form β-lactams, DFT calculations elucidated a stepwise mechanism involving a zwitterionic intermediate, with subsequent ring closure determining the final product. rsc.org The competition between the formation of different ring sizes (e.g., β-lactams vs. δ-lactams) was shown to be influenced by steric hindrance in the cyclization transition state. rsc.org These examples underscore the power of theoretical analysis to unravel reaction mechanisms at a molecular level, providing predictive power for the synthesis and transformation of complex molecules like this compound.

Table 3: Example of Calculated Free Energy Barriers (ΔG#) for Competing Reaction Pathways in Lactam Formation rsc.org
Reaction StepTransition State (TS)Product TypeCalculated ΔG# (kcal/mol) in DEE
Initial Nucleophilic AttackTS-1Zwitterionic Intermediate10.3
Cyclization to β-LactamTS-2-ccis-β-Lactam18.1
Cyclization to δ-LactamTS-4δ-Lactam16.8

Applications and Role in Complex Chemical Synthesis

5-Cyclohexylpyrrolidin-2-one as a Chiral Building Block in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis stems from its nature as a chiral building block. The carbon atom at the 5-position of the pyrrolidinone ring is a stereocenter, meaning the compound can exist as two distinct, non-superimposable mirror images: (R)-5-Cyclohexylpyrrolidin-2-one and (S)-5-Cyclohexylpyrrolidin-2-one. The commercial availability of these enantiomerically pure forms allows chemists to introduce a specific, predefined stereochemistry into a target molecule, which is a critical consideration in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity. bldpharm.combldpharm.combldpharm.com

The utility of chiral 5-substituted pyrrolidin-2-ones is well-established. bldpharm.com They serve as versatile templates for producing functionalized pyrrolidinones, which are widespread substructures in alkaloids and other biologically active molecules. pcbiochemres.com The synthetic value of these building blocks is often linked to their origin from the "chiral pool"—readily available and inexpensive enantiopure natural products. Many chiral 5-substituted pyrrolidinones are synthesized from pyroglutamic acid, a derivative of the amino acid glutamic acid. rsc.org

In asymmetric synthesis, this compound provides a rigid scaffold where the bulky cyclohexyl group can direct the stereochemical outcome of subsequent reactions. This steric influence is crucial for controlling the formation of new chiral centers elsewhere in the molecule. Furthermore, biocatalytic methods employing enzymes like transaminases have been developed to synthesize chiral 2,5-disubstituted pyrrolidines, underscoring the importance of this structural motif and the drive to create such building blocks with high enantioselectivity for use in complex synthesis. researchgate.net

Table 1: Commercially Available Chiral Enantiomers of this compound

Compound NameCAS NumberStereochemistryRole
(R)-5-Cyclohexylpyrrolidin-2-one872358-02-6RChiral Building Block
(S)-5-Cyclohexylpyrrolidin-2-one926622-88-0SChiral Building Block
(RS)-5-Cyclohexylpyrrolidin-2-one18711-00-7RacemicSynthetic Precursor

This table summarizes the different stereoisomeric forms of this compound used as starting materials in synthesis.

Role as a Synthetic Intermediate for Advanced Heterocyclic Compounds

Beyond its use as a foundational chiral block, this compound functions as a synthetic intermediate that can be elaborated into more advanced heterocyclic structures. The pyrrolidin-2-one core contains several reactive sites—the lactam nitrogen, the carbonyl group, and the carbons alpha to the carbonyl and nitrogen—that can be chemically modified.

The lactam moiety itself is a versatile functional group. The nitrogen atom, after deprotonation, can undergo N-alkylation or N-acylation to attach various substituents. The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding pyrrolidine (B122466), or it can be converted to a thiocarbonyl. These transformations allow the core structure to be converted into different classes of heterocyclic compounds.

While specific, published examples of complex heterocycles derived directly from this compound are not extensively documented, the known chemistry of the pyrrolidinone ring provides a clear blueprint for its potential applications. For instance, the analogous compound 1-cyclohexylpyrrolidin-2-one (where the cyclohexyl group is on the nitrogen atom) has been shown to react with indoles under Vilsmeier conditions (using reagents like phosphorus oxychloride) to generate complex, fused heterocyclic systems like 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indoles. pcbiochemres.comresearchgate.net Such reactions highlight the reactivity of the lactam unit and its capacity to participate in cyclization and condensation reactions to build advanced molecular frameworks. The C5-cyclohexyl isomer would be expected to undergo a different set of reactions, primarily involving functionalization at the nitrogen or the alpha-carbon, with the C5-substituent influencing reactivity and providing a lipophilic domain.

Table 2: Potential Transformations of the Pyrrolidin-2-one Ring for Synthesizing Advanced Compounds

Reaction TypeReagents (Examples)Resulting StructurePotential Application
N-AlkylationNaH, Alkyl Halide (e.g., BnBr)N-Substituted PyrrolidinoneIntroduction of new functional groups or linking to other molecular fragments.
Carbonyl ReductionLiAlH₄ or BH₃Substituted PyrrolidineConversion from a lactam to a cyclic amine, altering basicity and biological profile.
Alpha-AlkylationLDA, Alkyl Halide2,5-Disubstituted PyrrolidinoneCreation of a new C-C bond and potentially a new stereocenter.
Ring OpeningNaOH (aq), Heatγ-Amino AcidConversion to an acyclic structure, useful for synthesizing peptides or other polymers.

This table outlines general synthetic modifications applicable to the pyrrolidin-2-one scaffold, indicating how this compound could serve as an intermediate.

Integration of this compound into Multi-Step Organic Synthesis Pathways

A multi-step organic synthesis involves a sequence of chemical reactions to construct a complex target molecule from simpler starting materials. The integration of a compound like this compound into such a pathway can occur at various stages. It can be the desired endpoint of one synthetic sequence or, more commonly, an intermediate that is formed and then consumed in subsequent steps.

The creation of this compound itself can be a key step in a larger synthesis. Modern synthetic methods provide various routes to 5-substituted lactams. For example, one general approach involves the Beckmann rearrangement, where a cyclobutanone (B123998) oxime rearranges to form the five-membered lactam ring. rsc.org This demonstrates how the core heterocyclic structure can be constructed as part of a longer synthetic plan.

Once formed, this compound serves as a critical link in the pathway, ready for further elaboration. A synthetic strategy might involve:

Formation: Synthesizing the chiral (e.g., (S)-5-Cyclohexylpyrrolidin-2-one) ring system to establish a key stereocenter.

Modification: Functionalizing the lactam, for example, by alkylating the nitrogen atom to introduce a new side chain or to prepare for a subsequent cyclization reaction.

Elaboration: Using the modified intermediate in further bond-forming reactions to complete the carbon skeleton of the final target molecule.

This stepwise approach, where a stable, characterizable intermediate like this compound is prepared and then used, is fundamental to the logic of complex synthesis. It allows for purification at an intermediate stage and provides a robust platform for diversification, where different functionalities can be added to the core structure to create a library of related compounds. The presence of the cyclohexyl group imparts lipophilicity, a property that is often desirable in modulating the pharmacokinetic profile of a potential drug candidate. Therefore, its integration into a synthetic pathway can be a deliberate choice to build in specific physicochemical properties from an early stage.

Q & A

Q. Basic

  • Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to improve solubility without denaturing proteins .
  • pH adjustment : Protonate the lactam nitrogen under acidic conditions (pH 3–4) to increase hydrophilicity .
  • Derivatization : Introduce polar groups (e.g., hydroxyls) via N-alkylation or ring substitution .

How can structural modifications to the pyrrolidinone ring modulate bioactivity in this compound analogs?

Q. Advanced

  • Ring substitution : Adding electron-withdrawing groups (e.g., F, NO₂) at the 3-position enhances electrophilicity, potentially improving enzyme inhibition .
  • Heteroatom incorporation : Replacing the lactam oxygen with sulfur (thiolactam) alters hydrogen-bonding capacity and metabolic stability .
  • Stereochemistry : Enantioselective synthesis (e.g., chiral catalysts) can isolate (R)- or (S)-isomers with distinct receptor-binding profiles .

What experimental designs are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

Q. Methodological

Buffer solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Sampling intervals : Analyze degradation via HPLC-UV at 0, 6, 12, 24, and 48 hours .

Kinetic modeling : Use first-order decay models to calculate half-life (t₁/₂) and activation energy (Eₐ) .

How can computational methods predict the metabolic pathways of this compound in vivo?

Q. Advanced

  • Docking simulations : Use AutoDock Vina to identify cytochrome P450 (CYP3A4) binding sites for oxidation .
  • QSAR models : Train algorithms on pyrrolidinone derivatives to forecast Phase II conjugation (e.g., glucuronidation) .
  • MD simulations : Analyze free-energy profiles for ring-opening reactions in aqueous environments .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How can researchers reconcile discrepancies between theoretical and experimental yields in large-scale syntheses?

Q. Advanced

  • Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Scale-down models : Use microreactors to identify mass/heat transfer limitations before pilot-scale production .
  • Statistical DOE : Apply Taguchi methods to optimize factors like catalyst loading and stirring rate .

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Reactant of Route 1
Reactant of Route 1
5-Cyclohexylpyrrolidin-2-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.